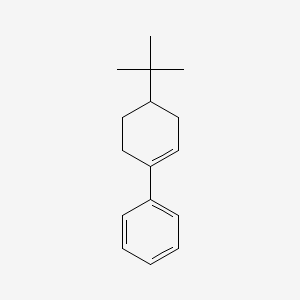

1-Phenyl-4-tert-butyl-1-cyclohexene

説明

Contextualization within Modern Chemical Research

In modern chemical research, there is a significant emphasis on the development of efficient and selective synthetic methodologies. The structural motifs present in 1-Phenyl-4-tert-butyl-1-cyclohexene make it a pertinent subject of study. The phenyl-substituted double bond is a common feature in various biologically active molecules and functional materials. The tert-butyl group, with its significant steric bulk, serves as a powerful tool for controlling the conformational preferences of the six-membered ring, thereby influencing the stereochemical outcome of reactions.

Research involving this and structurally related compounds often falls under the umbrella of physical organic chemistry, where the interplay of electronic effects from the phenyl group and steric effects from the tert-butyl group can be systematically studied. Furthermore, the alkene functionality in the cyclohexene (B86901) ring is a versatile handle for a wide array of chemical transformations, including additions, oxidations, and cycloadditions.

Significance of Substituted Cyclohexenes in Synthetic and Mechanistic Studies

Substituted cyclohexenes are of paramount importance in both synthetic and mechanistic organic chemistry. The cyclohexane (B81311) ring is a ubiquitous structural element in natural products and synthetic compounds, and understanding its behavior in various chemical environments is crucial.

The conformational rigidity imparted by the double bond in cyclohexene, combined with the influence of substituents, allows for the study of stereoelectronic effects and the elucidation of reaction mechanisms. For instance, the large tert-butyl group in the 4-position of this compound effectively "locks" the conformation of the ring, with the tert-butyl group strongly preferring the equatorial position to minimize steric strain. upenn.edulibretexts.org This conformational locking simplifies the analysis of reaction trajectories, as the number of accessible ground-state conformations is significantly reduced.

The general reactivity of the cyclohexene core can be seen in various transformations. For example, the dehydration of cyclohexanol (B46403) is a classic method to introduce the double bond, forming cyclohexene. umass.edu The double bond itself can undergo a variety of reactions. For instance, it can be subjected to oxidation, as seen in the metal-catalyzed oxidation of cyclohexane using tert-butyl hydroperoxide, which proceeds via radical mechanisms. upenn.edu Furthermore, the double bond in cyclohexene can participate in nickel-catalyzed cross-coupling reactions, highlighting its utility in carbon-carbon bond formation. acs.org

Scope and Research Focus on this compound

The research focus on this compound is primarily directed towards its use as a model substrate to probe the intricate details of organic reaction mechanisms. The well-defined stereochemistry and conformational preferences of this molecule allow for a clearer understanding of how reagents approach the double bond and how the electronic nature of the phenyl group influences reactivity.

Key areas of investigation involving this and similar substituted cyclohexenes include:

Electrophilic Additions: Studying the regioselectivity and stereoselectivity of the addition of electrophiles (such as halogens, acids, and mercuric salts) to the double bond. The directing effects of the phenyl and tert-butyl groups can be systematically evaluated.

Oxidation Reactions: Investigating the stereochemical course of epoxidation and dihydroxylation reactions. The facial selectivity of these reactions is often dictated by the steric hindrance imposed by the substituents.

Radical Reactions: Examining the addition of radicals to the double bond and the subsequent fate of the resulting radical intermediates.

Conformational Analysis: While the tert-butyl group largely dictates the ring conformation, detailed studies can reveal subtle conformational nuances and their impact on reactivity. The conformational preferences of a phenyl group on a cyclohexane ring have been a subject of interest, with studies on similar molecules like 1-methyl-1-phenylcyclohexane providing valuable insights. acs.org

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the dehydration of the corresponding alcohol, 4-tert-butyl-1-phenylcyclohexanol (B96156), which in turn can be prepared via the addition of a phenyl Grignard or phenyllithium (B1222949) reagent to 4-tert-butylcyclohexanone (B146137).

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H22 | nih.gov |

| Molecular Weight | 214.35 g/mol | nih.gov |

| IUPAC Name | (4-tert-butylcyclohexen-1-yl)benzene | nih.gov |

| CAS Number | 3419-73-6 | nih.gov |

特性

分子式 |

C16H22 |

|---|---|

分子量 |

214.35 g/mol |

IUPAC名 |

(4-tert-butylcyclohexen-1-yl)benzene |

InChI |

InChI=1S/C16H22/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3 |

InChIキー |

HQZGESZABVXWDB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1CCC(=CC1)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Phenyl 4 Tert Butyl 1 Cyclohexene

Established Reaction Pathways for Cyclohexene (B86901) Derivative Formation

The most common and well-documented method for synthesizing 1-Phenyl-4-tert-butyl-1-cyclohexene proceeds through a two-step sequence involving a Grignard reaction followed by an acid-catalyzed dehydration.

Precursor Compounds and Initial Synthesis Routes

The key precursor for this synthesis is 4-tert-butylcyclohexanone (B146137) . This ketone provides the foundational six-membered ring and the bulky tert-butyl group at the 4-position, which acts as a conformational lock, influencing the stereochemical outcome of subsequent reactions. The other crucial reagent is a phenyl Grignard reagent , typically phenylmagnesium bromide (PhMgBr), which introduces the phenyl group at the 1-position.

The initial synthesis route involves the nucleophilic addition of the phenyl Grignard reagent to the carbonyl group of 4-tert-butylcyclohexanone. This reaction forms a tertiary alcohol, 1-phenyl-4-tert-butylcyclohexanol , as the key intermediate.

Key Synthetic Steps and Intermediate Identification

The synthesis can be broken down into two principal steps:

Grignard Reaction: The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The phenylmagnesium bromide is added to a solution of 4-tert-butylcyclohexanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid (e.g., dilute sulfuric acid or ammonium (B1175870) chloride solution) protonates the alkoxide to yield the tertiary alcohol, 1-phenyl-4-tert-butylcyclohexanol. aroonchande.com This intermediate exists as a mixture of two diastereomers: cis-1-phenyl-4-tert-butylcyclohexanol and trans-1-phenyl-4-tert-butylcyclohexanol. The cis and trans isomers exhibit different polarities, which can be utilized for their separation, with the trans-isomer being more polar. rsc.org

Dehydration: The mixture of diastereomeric alcohols is then subjected to acid-catalyzed dehydration to introduce the double bond and form the final product, this compound. Common dehydrating agents include strong acids like sulfuric acid or phosphoric acid. edubirdie.comchemguide.co.uk The reaction is typically heated to drive the elimination of water. The regioselectivity of this elimination generally follows Zaitsev's rule, favoring the formation of the more substituted and thermodynamically stable alkene, which in this case is this compound.

The identification of the intermediate, 1-phenyl-4-tert-butylcyclohexanol, and its diastereomers can be achieved using spectroscopic methods. For instance, the cis and trans isomers of 4-tert-butylcyclohexanol (B146172) show distinct signals in their ¹H and ¹³C NMR spectra, which can be extrapolated to the phenyl-substituted analogue. chegg.comnih.govchemicalbook.comchemicalbook.com

Stereoselective Synthesis Approaches

The stereochemistry of the final product is intrinsically linked to the stereochemistry of the alcohol intermediate formed during the Grignard reaction.

Control of Diastereoselectivity in Cyclohexene Ring Formation

The addition of the phenyl Grignard reagent to 4-tert-butylcyclohexanone results in a mixture of cis- and trans-1-phenyl-4-tert-butylcyclohexanol. The tert-butyl group preferentially occupies an equatorial position, which influences the direction of nucleophilic attack on the carbonyl group. Axial attack leads to the formation of the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer).

Controlling the diastereoselectivity of this Grignard addition is a key challenge. While the use of simple Grignard reagents often provides a mixture of diastereomers, the development of chiral ligands and additives can influence the stereochemical outcome. nih.govrsc.org For instance, the use of chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been shown to be effective in the asymmetric addition of Grignard reagents to ketones, offering a potential avenue for controlling the formation of a specific diastereomer of 1-phenyl-4-tert-butylcyclohexanol. rsc.org However, specific high-yielding, diastereoselective methods for the synthesis of one particular isomer of 1-phenyl-4-tert-butylcyclohexanol are not extensively documented in readily available literature.

Separation of the cis and trans diastereomers of the alcohol intermediate can be achieved through chromatographic techniques, such as column chromatography, owing to their differing polarities. rsc.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a crucial role in the dehydration step of the synthesis. While traditional methods employ stoichiometric amounts of strong mineral acids, modern catalytic approaches aim for higher efficiency, selectivity, and sustainability.

The acid-catalyzed dehydration of 1-phenyl-4-tert-butylcyclohexanol proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. edubirdie.com The use of solid acid catalysts, such as alumina (B75360) (Al₂O₃) or zeolites, offers advantages over homogeneous acids, including easier separation of the catalyst from the reaction mixture and reduced corrosion. youtube.combohrium.com These solid acids can be employed in either gas-phase or liquid-phase reactions. For example, passing the alcohol vapor over heated alumina can effect dehydration. chemguide.co.uk The choice of catalyst and reaction conditions can influence the selectivity towards the desired alkene and minimize the formation of side products. Homogeneous catalysts, such as metal triflates (e.g., Ti(OTf)₄, Hf(OTf)₄) and rhenium oxides (e.g., MTO, Re₂O₇), have also been explored for the dehydration of tertiary alcohols. bohrium.comresearchgate.net

Optimization Parameters for Synthetic Yield and Purity

Optimizing the yield and purity of this compound requires careful control of the reaction conditions in both the Grignard and dehydration steps.

For the Grignard Reaction:

| Parameter | Optimization Strategy |

| Solvent | Anhydrous diethyl ether or THF are crucial to prevent the decomposition of the Grignard reagent. |

| Temperature | The reaction is typically initiated at a low temperature and then allowed to warm to room temperature or gently refluxed to ensure completion. aroonchande.com |

| Reagent Purity | The magnesium turnings should be activated (e.g., with a small crystal of iodine) to remove the passivating oxide layer and ensure efficient reaction initiation. aroonchande.com |

| Workup | Careful quenching of the reaction with a saturated aqueous solution of ammonium chloride or dilute acid is necessary to protonate the alkoxide without causing premature dehydration. |

For the Dehydration Reaction:

| Parameter | Optimization Strategy |

| Catalyst | The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are effective, they can also lead to charring and side reactions. Phosphoric acid is often a milder alternative. chemguide.co.uk Solid acid catalysts can improve product purity by simplifying workup. |

| Temperature | The reaction temperature needs to be high enough to facilitate elimination but not so high as to cause significant decomposition or isomerization of the product. Fractional distillation of the product as it forms can shift the equilibrium and improve the yield. edubirdie.com |

| Purification | The final product, this compound, is typically purified by distillation. Chromatographic methods can also be employed to remove any remaining alcohol precursor or isomeric byproducts. |

By carefully controlling these parameters, it is possible to synthesize this compound with high yield and purity.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Addition Reactions to the Cyclohexene (B86901) Double Bond

Electrophilic addition is a key reaction class for alkenes like 1-phenyl-4-tert-butyl-1-cyclohexene. libretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. libretexts.org This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. lasalle.edu The stability of this carbocation intermediate is a crucial factor in determining the reaction's outcome.

Hydrogen Halide Additions (e.g., HCl, HBr)

The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule. rsc.orgpressbooks.pub This principle states that the hydrogen atom of the HX molecule adds to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this specific cyclohexene derivative, the reaction proceeds via protonation of the double bond to form a carbocation. lasalle.edu The more stable tertiary carbocation is formed, which is then attacked by the halide anion to give the final product. rsc.orgpressbooks.pub

The reaction of this compound with hydrogen chloride (HCl) has been shown to yield two geometric isomers: cis- and trans-4-chloro-1-phenyl-4-tert-butylcyclohexane. rsc.org This indicates that the addition is not strictly stereospecific under all conditions. The isolation of both isomers suggests that the reaction may proceed through a mechanism that allows for some degree of conformational change in the carbocation intermediate before the final nucleophilic attack by the chloride ion. rsc.org

| Reagent | Product(s) | Key Observation |

| HCl | cis- and trans-4-Chloro-1-phenyl-4-tert-butylcyclohexane | Isolation of both geometric isomers. rsc.org |

| HBr | 1-bromo-1-methylcyclohexane (major), 1-bromo-2-methylcyclohexane (B1615079) (minor) | Follows Markovnikov's rule, proceeding through the more stable tertiary carbocation. pressbooks.pub |

Halogenation and Halofluorination Processes

The halogenation of alkenes typically involves the addition of a halogen molecule (e.g., Br₂, Cl₂) across the double bond. masterorganicchemistry.com This reaction often proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms. masterorganicchemistry.comyoutube.com

The fluorination of this compound using xenon difluoride (XeF₂) in an acid-catalyzed liquid phase results in the formation of both cis and trans difluoride adducts in approximately equal amounts. acs.org This lack of stereospecificity suggests a mechanism that may involve a carbocation intermediate rather than a cyclic fluoronium ion. acs.org The presence of a methoxy (B1213986) group on the phenyl ring was found to have no significant effect on the stereochemical outcome of this addition. acs.org

In contrast to the fluorination with XeF₂, the bromofluorination and chlorofluorination of this compound exhibit high chemo- and regioselectivity. acs.org When using N-bromosuccinimide or N-chlorosuccinimide in the presence of a hydrogen fluoride-pyridine mixture, the addition follows Markovnikov's rule. The reaction proceeds with anti-stereospecificity, leading to the formation of two pairs of vicinal halofluorides. acs.org This outcome is consistent with the formation of a bridged halonium ion intermediate, which is then attacked by the fluoride (B91410) ion from the opposite face. acs.org

| Reagent(s) | Product Type | Stereochemistry | Regioselectivity |

| XeF₂, H⁺ | Vicinal difluoride | Mixture of cis and trans | Not applicable |

| NBS/HF-Pyridine | Vicinal bromofluoride | anti-addition | Markovnikov |

| NCS/HF-Pyridine | Vicinal chlorofluoride | anti-addition | Markovnikov |

Other Electrophilic Cycloaddition Reactions

Beyond simple additions, the double bond of cyclohexene derivatives can participate in cycloaddition reactions. For instance, photocycloaddition reactions of α-diketones with alkenes can lead to the formation of spirooxetanes via a [2+2] cycloaddition pathway. mdpi.com While not specifically detailed for this compound in the provided context, this class of reactions represents another potential transformation pathway for the cyclohexene moiety.

Oxidation Reactions of the Cyclohexene Moiety

The cyclohexene moiety is susceptible to oxidation at two primary sites: the double bond and the allylic positions. d-nb.inforesearchgate.net The choice of oxidant and catalyst plays a crucial role in determining the product distribution. d-nb.info

Oxidation of cyclohexene derivatives can lead to the formation of epoxides (oxiranes) through the addition of an oxygen atom across the double bond. Alternatively, allylic oxidation can occur, resulting in the formation of cyclohexenols and cyclohexenones. researchgate.net

For instance, the oxidation of cyclohexene with tert-butyl hydroperoxide (TBHP) can be catalyzed by various metal complexes. rsc.org Depending on the metal center, the reaction can proceed through different mechanisms. Some systems favor a radical chain reaction initiated by the homolytic cleavage of the hydroperoxide, leading to allylic oxidation products. d-nb.info Other catalytic systems can coordinate with the oxidant to selectively transfer an oxygen atom to the double bond, resulting in epoxidation. d-nb.info In the oxidation of cyclohexene with TBHP catalyzed by certain copper, manganese, and vanadium complexes, both epoxide and allylic oxidation products (cyclohexene-1-ol) are observed.

| Oxidant | Catalyst System | Major Product Type(s) |

| tert-Butyl hydroperoxide (TBHP) | Various transition metal complexes (e.g., Cu, V) | Epoxides, Allylic oxidation products (alcohols, ketones) d-nb.inforsc.org |

| Molecular Oxygen (O₂) | Photo-oxidation catalysts | Allylic oxidation products (e.g., 2-cyclohexen-1-one) researchgate.net |

Epoxidation Pathways and Conditions

The epoxidation of this compound involves the conversion of the carbon-carbon double bond into an epoxide ring. This transformation is a cornerstone of organic synthesis, providing a route to 1,2-diols, amino alcohols, and other valuable derivatives. The specific substrate 1-phenyl-1-cyclohexene (B116675), a close analogue, is often used as a model to investigate the efficiency and stereoselectivity of various epoxidation reagents and catalytic systems. lookchem.com

Studies on related cyclohexene systems have established optimal conditions for epoxidation using hydroperoxides. For instance, the epoxidation of cyclohexene with tert-butyl hydroperoxide (TBHP) in the presence of a molybdenum hexacarbonyl (Mo(CO)₆) catalyst has been systematically studied. acs.org The analysis of this process indicates that optimal yields are achieved within specific parameter ranges. acs.org

Table 1: Optimized Parameters for Cyclohexene Epoxidation with TBHP/Mo(CO)₆

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 2.4–5 hours |

| Temperature | 90–120 °C |

| Molar Ratio (Alkene:TBHP) | (2.1–4.4):1 |

This data represents a model system and illustrates typical conditions for metal-catalyzed hydroperoxide epoxidations. acs.org

Furthermore, 1-phenyl-1-cyclohexene has been employed as a key substrate in the development of asymmetric epoxidation methods. lookchem.com For example, it has been used to probe the electronic effects that influence enantioselectivity in epoxidations catalyzed by N-aryl-substituted oxazolidinone-containing ketones. lookchem.com These studies are crucial for developing methods to control the stereochemistry of the resulting epoxide, which is vital for the synthesis of chiral molecules.

Allylic Oxidation Processes

Allylic oxidation introduces oxygen functionality at the position adjacent to the double bond, converting an allylic methylene (B1212753) (C-H) group into a carbonyl or hydroxyl group. orgsyn.org This transformation is a powerful tool for synthesizing α,β-unsaturated ketones and allylic alcohols. orgsyn.orgthieme-connect.de 1-Phenyl-1-cyclohexene and its derivatives are common substrates for exploring and optimizing these reactions. lookchem.comfrontiersin.org

Several reagent systems are effective for allylic oxidation:

Selenium Dioxide (SeO₂) : This is a classic and widely used reagent for the allylic oxidation of alkenes. thieme-connect.de The reaction with cyclic alkenes typically proceeds through a concerted ene reaction mechanism, followed by a lookchem.comresearchgate.net-sigmatropic rearrangement. researchgate.netresearchgate.net For substituted cyclohexenes, oxidation generally occurs in the ring at the α-position to the more substituted end of the double bond. researchgate.net The process can be run with catalytic SeO₂ in the presence of a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.de

Chromium(VI) Reagents : Traditional methods often employed stoichiometric chromium(VI) oxidants. However, newer systems have been developed to be more efficient and milder. orgsyn.org A combination of tert-butyl hydroperoxide and pyridinium (B92312) dichromate, for example, has been shown to be a convenient system for allylic oxidations, addressing drawbacks of older methods such as the need for large excesses of reagents and solvents. lookchem.com

Transition Metal Catalysis : Modern methods often utilize transition metal catalysts with TBHP as a mild terminal oxidant. orgsyn.org Dirhodium(II) caprolactamate (Rh₂(cap)₄) is a particularly effective catalyst for this transformation. orgsyn.org The catalytic cycle involves the formation of a tert-butylperoxy radical, which abstracts an allylic hydrogen atom to initiate the oxidation cascade. orgsyn.org This method is noted for its efficiency and tolerance of various functional groups. orgsyn.org

Table 2: Comparison of Allylic Oxidation Methods

| Reagent/Catalyst System | Oxidant | Key Features |

|---|---|---|

| Selenium Dioxide (SeO₂) | TBHP (catalytic SeO₂) | Classic method, proceeds via ene reaction and sigmatropic rearrangement. thieme-connect.deresearchgate.netresearchgate.net |

| Pyridinium Dichromate | TBHP | Milder alternative to traditional Cr(VI) reagents, high conversion rates. lookchem.com |

| Dirhodium(II) caprolactamate | TBHP | Highly efficient, low catalyst loading, mild conditions. orgsyn.org |

Hydrogenation and Reduction Strategies

Hydrogenation and reduction strategies for this compound focus on the saturation of the carbon-carbon double bond. This process yields 1-phenyl-4-tert-butylcyclohexane, which can exist as cis and trans diastereomers. The stereochemical outcome is highly dependent on the chosen catalyst and reaction conditions.

Catalytic hydrogenation of substituted cyclohexenes has been extensively studied. For the related compound 4-t-butylmethylenecyclohexane, various soluble and insoluble catalysts have been examined to control the stereoselectivity of the hydrogenation. rsc.org

Heterogeneous Catalysis : Hydrogenation using platinum oxide (PtO₂) in acetic acid or rhodium-on-charcoal (Rh-C) in methanol (B129727) typically results in the cis product, where hydrogen adds from the less sterically hindered face of the molecule. rsc.org

Homogeneous Catalysis : Soluble catalysts, such as those derived from rhodium complexes with phosphine (B1218219) ligands, can offer different selectivity. For instance, the complex RhCl[(2-MeC₆H₄)₃P]₂ in a benzene-ethanol solution also favors the formation of the cis product. rsc.org

The reduction of carbonyl groups, which could be present in derivatives of this compound (e.g., from allylic oxidation), is also a key transformation. The reduction of 4-tert-butylcyclohexanone (B146137) is a classic example used to illustrate the principles of stereoselective reduction. tamu.eduresearchgate.net

Sodium Borohydride (NaBH₄) : A mild reducing agent that can be used in protic solvents like methanol or ethanol. tamu.eduyoutube.com In the reduction of 4-tert-butylcyclohexanone, NaBH₄ preferentially attacks from the axial direction to avoid steric hindrance with the axial hydrogens, leading predominantly to the trans alcohol where the hydroxyl group is in the more stable equatorial position. researchgate.net

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent that must be used in anhydrous ethereal solvents. tamu.educhegg.com Due to its smaller size, it can attack from the equatorial direction, leading to a higher proportion of the cis alcohol with an axial hydroxyl group compared to NaBH₄. chegg.com

Rearrangement Reactions and Structural Isomerizations

The carbon skeleton and double bond of this compound can undergo various rearrangements and isomerizations under specific conditions. The presence of the phenyl group provides benzylic stabilization to adjacent radicals, carbocations, or carbanions, making the compound a useful model for studying certain reaction mechanisms. lookchem.com

1-Phenyl-1-cyclohexene has been explicitly used as a substrate to investigate radical rearrangements where the effects of benzylic stabilization are a key mechanistic tool. lookchem.com Such rearrangements can be initiated by radical initiators or via single-electron transfer (SET) processes and are fundamental in forming new carbon-carbon bonds.

Furthermore, the isomerization of the double bond is a potential reaction pathway, particularly under acidic conditions, which could lead to the formation of more or less thermodynamically stable isomers. The stability of substituted cyclohexenes is influenced by factors such as the degree of substitution of the double bond and steric interactions.

Upon hydrogenation to the corresponding cyclohexane (B81311), the molecule adopts a chair conformation to minimize steric and torsional strain. pearson.com The bulky tert-butyl group will strongly favor an equatorial position, effectively locking the conformation of the cyclohexane ring. This leaves the phenyl group to exist in either an axial or equatorial position, corresponding to the trans and cis isomers, respectively. The relative stability of these isomers dictates the thermodynamic product ratio in equilibration reactions.

In a related context, light can be used to trigger structural isomerization in photoswitchable molecules like azobenzenes, leading to changes from a stable E isomer to a metastable Z isomer. acs.org While not a direct reaction of this compound itself, this principle of photochemical isomerization is a fundamental type of structural transformation in organic chemistry.

Stereochemical Investigations of 1 Phenyl 4 Tert Butyl 1 Cyclohexene and Its Adducts

Isolation and Characterization of Geometrical Isomers

The geometry of the adducts formed from reactions of 1-phenyl-4-tert-butyl-1-cyclohexene is determined by the spatial arrangement of the newly introduced substituents relative to each other and to the existing groups on the cyclohexane (B81311) ring. The isolation and characterization of these isomers, typically achieved through techniques like chromatography and nuclear magnetic resonance (NMR) spectroscopy, are crucial for elucidating the reaction's stereochemical pathway.

Addition reactions to the double bond of this compound can, in principle, lead to the formation of both cis and trans geometrical isomers. The terms cis and trans describe the relative orientation of the two new substituents added across the double bond. In a cis adduct, the substituents are on the same face of the ring, while in a trans adduct, they are on opposite faces.

The bulky tert-butyl group at the C-4 position preferentially occupies an equatorial position to minimize steric strain, thereby restricting the conformational flexibility of the cyclohexene (B86901) ring. This conformational bias has a profound impact on the stereochemical outcome of addition reactions, often leading to a high degree of stereoselectivity. The formation of cis or trans adducts is dictated by the mechanism of the specific addition reaction.

| Reaction Type | Typical Product Stereochemistry | Controlling Factor |

| Catalytic Hydrogenation | Cis (syn-addition) | Delivery of hydrogen from the less hindered face of the alkene to the catalyst surface. |

| Hydroboration-Oxidation | Cis (syn-addition of H and OH) | A concerted four-membered ring transition state. |

| Epoxidation | Cis (syn-addition of oxygen) | A concerted mechanism involving a "butterfly" transition state. |

| Halogenation (e.g., Br₂) | Trans (anti-addition) | Formation of a cyclic halonium ion intermediate, followed by backside attack. |

| Oxymercuration-Demercuration | Trans (anti-addition of H and OH) | Formation of a mercurinium ion intermediate, followed by backside attack of water. |

Mechanistic Aspects of Stereoselectivity

The stereoselectivity of an addition reaction is a direct consequence of its mechanism. Reactions are classified as either syn-addition or anti-addition, depending on whether the two new groups add to the same or opposite faces of the double bond.

Syn-addition is characteristic of reactions that proceed through a concerted transition state where both new bonds are formed simultaneously from the same side. A classic example is hydroboration-oxidation. lookchem.com In the hydroboration of this compound, the borane (B79455) reagent (e.g., BH₃) adds across the double bond in a single step. acs.org The steric hindrance posed by the quasi-axial hydrogen atoms and the phenyl group influences the trajectory of the incoming borane, but the defining characteristic is the concerted addition of the boron and hydrogen atoms to the same face of the alkene, leading to a syn adduct. Subsequent oxidation of the carbon-boron bond with hydrogen peroxide proceeds with retention of stereochemistry, resulting in a product where the hydrogen and hydroxyl groups are cis to each other. lookchem.com

Key Determinants of Syn-Addition:

Concerted Mechanism: The simultaneous formation of two new bonds from the same side of the alkene.

Steric Approach Control: The reagent approaches the less sterically hindered face of the double bond.

Reagent Geometry: The geometry of the reagent and the transition state it forms with the alkene.

Anti-addition occurs when the two substituents add to opposite faces of the double bond. This pathway is typical for reactions that proceed via a cyclic, positively charged intermediate. The halogenation of alkenes, such as the addition of bromine (Br₂), is a prime example of an anti-addition process. nih.gov

In the reaction of this compound with bromine, the initial step involves the electrophilic attack of bromine on the double bond to form a cyclic bromonium ion intermediate. nih.gov This intermediate blocks one face of the original double bond. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the opposite face (backside attack), leading exclusively to a trans or anti addition product. bohrium.com Similarly, the oxymercuration reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by a nucleophile (water) in an anti-fashion. lookchem.com

Governing Factors for Anti-Addition:

Formation of a Cyclic Intermediate: The presence of a bridged, charged intermediate (e.g., bromonium or mercurinium ion) that blocks one face of the alkene.

Backside Nucleophilic Attack: The nucleophile attacks a carbon atom of the cyclic intermediate from the side opposite to the bridging atom.

Stereoelectronic Effects: The orbital alignment required for the nucleophilic attack on the cyclic intermediate favors the anti-pathway.

Conformational Analysis of the Substituted Cyclohexene Ring

The conformation of the this compound ring is crucial in determining its reactivity and the stereochemical outcome of its reactions. The ring adopts a half-chair conformation, which is the most stable arrangement for a cyclohexene ring.

The conformational equilibrium of the cyclohexene ring is dominated by the large steric requirement of the tert-butyl group. mdpi.com This group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. mdpi.com This preference effectively "locks" the ring into a specific half-chair conformation.

In this compound, the C-4 tert-butyl group will reside in an equatorial position. This places the phenyl group at the C-1 position, which is part of the double bond. The orientation of the phenyl group relative to the cyclohexene ring is also a key conformational feature. It will rotate to minimize steric interactions with the adjacent allylic hydrogens. This locked conformation means that incoming reagents will encounter two distinct faces of the double bond, one being sterically more accessible than the other, leading to high stereoselectivity in addition reactions.

Conformational Energy Preferences in Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) - Energy difference between axial and equatorial |

|---|---|

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | ~5.0 |

| -C₆H₅ | 3.0 |

Note: A-values are for cyclohexane and serve as an approximation for the steric demands in cyclohexene. The significantly large A-value for the tert-butyl group underscores its overwhelming preference for the equatorial position.

Dynamic Conformational Behavior and Ring Inversion Barriers

The conformational flexibility of the cyclohexene ring in this compound is a critical aspect of its stereochemistry. The interplay between the planar C=C double bond and the bulky substituents dictates the molecule's dynamic behavior. The tert-butyl group, with its significant steric demand, predominantly occupies the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org This preference strongly influences the conformational equilibrium of the six-membered ring.

The dynamic nature of this molecule is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through variable temperature studies. auremn.org.brlibretexts.org This technique allows for the "freezing" of individual conformations on the NMR timescale at low temperatures, providing insight into the energy barriers that separate them. acs.org The process of ring inversion in cyclohexene derivatives involves the interconversion between two enantiomeric half-chair conformations.

Detailed research into the conformational analysis of substituted cyclohexanes has established the principles governing their stability. libretexts.org For instance, in cis-1,4-di-tert-butylcyclohexane, the significant steric strain forces the ring to adopt a twist-boat conformation over the typical chair form. sikhcom.netupenn.edu While this compound does not experience the same cis-1,4-diaxial strain, the principles of minimizing steric hindrance remain paramount.

The energy barrier to ring inversion is a key parameter in understanding the conformational dynamics. This barrier can be determined by observing the coalescence of NMR signals as the temperature is raised. osti.gov At the coalescence temperature, the rate of interconversion between the conformers becomes equal to the frequency difference between the signals in the slow-exchange limit.

Research on related systems provides a framework for understanding the barriers in this compound. For example, the free-energy barriers for the interconversion of the twist-boat and chair conformations in cis-1,4-di-tert-butylcyclohexane have been measured at 6.83 and 6.35 kcal/mol. nih.gov In another study, the barrier to ring rotation in 1,1',3,3'-tetra-tert-butylferrocene was found to be 13.1 kcal/mol, highlighting the significant impact of bulky groups on rotational energy barriers. osti.gov

For this compound, the specific values for its ring inversion barrier would be determined through similar dynamic NMR experiments. The data would be presented in a table format to clearly summarize the findings.

Table 4.3.2-1: Ring Inversion Barrier Data for this compound

| Parameter | Value | Method |

| Coalescence Temperature (Tc) | Data Not Available | Dynamic NMR Spectroscopy |

| Rate Constant at Tc (k) | Data Not Available | Dynamic NMR Spectroscopy |

| Free Energy of Activation (ΔG‡) | Data Not Available | Dynamic NMR Spectroscopy |

Currently, specific experimental data for the ring inversion barrier of this compound is not available in the cited literature. The table illustrates how such data would be presented.

The study of such barriers is crucial for understanding the reactivity and stereochemical outcomes of reactions involving this compound. scribd.com The conformational preferences can influence the accessibility of different faces of the molecule to incoming reagents. psu.eduresearchgate.net

Spectroscopic Characterization of 1 Phenyl 4 Tert Butyl 1 Cyclohexene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-phenyl-4-tert-butyl-1-cyclohexene.

One-Dimensional (1D) NMR Spectral Analysis (e.g., ¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.0-7.5 ppm). The vinylic proton on the cyclohexene (B86901) ring gives a signal around δ 6.0 ppm. The protons of the cyclohexene ring and the tert-butyl group appear in the upfield region. Specifically, the nine equivalent protons of the tert-butyl group produce a sharp singlet, while the aliphatic protons on the cyclohexene ring show complex multiplets due to their differing chemical environments and spin-spin coupling interactions. docbrown.infochemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. vaia.com For this compound, distinct signals are observed for the aromatic carbons, the two olefinic carbons of the cyclohexene ring, the carbons of the tert-butyl group, and the remaining aliphatic carbons of the cyclohexene ring. docbrown.info The chemical shifts of the C=C double bond carbons are typically found in the range of δ 120-140 ppm. docbrown.info

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | Multiplet (7.0-7.5) | Aromatic carbons region |

| Vinylic Proton | ~6.0 | Olefinic carbons (120-140) |

| Cyclohexene Protons | Multiplets (aliphatic region) | Aliphatic carbons region |

| tert-Butyl Protons | Singlet | tert-Butyl carbons |

Note: Specific chemical shift values can vary depending on the solvent and the specific instrument used for analysis.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. youtube.com This is particularly useful for tracing the connectivity of the protons within the cyclohexene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for establishing the connection between the phenyl group and the cyclohexene ring, as well as the position of the tert-butyl group. For instance, correlations would be expected between the vinylic proton and the carbons of the phenyl ring, and between the protons on the carbon adjacent to the tert-butyl group and the quaternary carbon of the tert-butyl group.

Application of Low-Temperature NMR for Conformational Studies

The cyclohexene ring in this compound can exist in different conformations. Low-temperature NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov By cooling the sample, the rate of interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer. capes.gov.br This can provide valuable information about the relative energies and populations of the different chair and boat-like conformations of the cyclohexene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the compound. For this compound (molecular weight 214.35 g/mol ), the mass spectrum would show a molecular ion peak at m/z 214. nih.gov

Common fragmentation pathways for similar structures often involve the loss of small, stable neutral molecules or radicals. miamioh.edulibretexts.org For this compound, characteristic fragmentation could include:

Loss of a methyl group (CH₃•): leading to a fragment at m/z 199.

Loss of the tert-butyl group (C₄H₉•): resulting in a significant peak at m/z 157.

Retro-Diels-Alder reaction: This is a common fragmentation pathway for cyclohexene derivatives, which would lead to the cleavage of the ring. thieme-connect.de

Rearrangements and further fragmentation of the initial fragments can also occur, leading to a complex pattern of peaks. aip.org

Interactive Data Table: Expected Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 214 | [M]⁺ |

| 199 | [M - CH₃]⁺ |

| 157 | [M - C₄H₉]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Reaction Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. doaj.org This technique is particularly useful for monitoring the progress of chemical reactions that synthesize or involve this compound. furukawa.co.jp By taking aliquots from a reaction mixture over time, GC-MS can be used to identify the starting materials, intermediates, the final product, and any byproducts. The retention time from the GC provides information about the different components in the mixture, while the mass spectrum of each component allows for its identification. This is invaluable for optimizing reaction conditions and for the purification of the desired product. furukawa.co.jp

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the compound This compound , the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific structural components, including the aromatic phenyl group, the cyclohexene ring, and the tert-butyl group.

The analysis of the IR spectrum allows for the identification of various bond vibrations, such as stretching and bending modes. While a publicly available, detailed experimental vapor phase IR spectrum is noted to exist, specific peak assignments and their corresponding wavenumbers are not readily accessible in public research literature. nih.gov However, based on the known absorption ranges for the functional groups present in the molecule, a detailed interpretation can be constructed.

The key functional groups and their expected IR absorption regions are:

Aromatic Phenyl Group: This group is characterized by several distinct vibrations. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of sharp bands, often of variable intensity, in the region of 1600-1450 cm⁻¹. Additionally, C-H out-of-plane bending vibrations are expected in the fingerprint region, which can help determine the substitution pattern of the phenyl ring.

Cyclohexene Ring: The presence of the double bond within the cyclohexene ring is indicated by a C=C stretching vibration, which is expected to appear in the 1690-1640 cm⁻¹ region. The C-H stretching vibrations of the aliphatic CH₂ groups in the ring will absorb strongly in the 2960-2850 cm⁻¹ range. The C-H bending vibrations for these methylene (B1212753) groups are also present in the fingerprint region, typically around 1465 cm⁻¹.

Tert-Butyl Group: This bulky alkyl group has characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups within the tert-butyl moiety are expected in the 2960-2870 cm⁻¹ range, often overlapping with the CH₂ stretching bands of the cyclohexene ring. A distinctive feature of the tert-butyl group is the presence of strong bending vibrations for the C-H bonds, which typically appear as a split peak around 1390 cm⁻¹ and 1365 cm⁻¹.

A comprehensive table summarizing the expected IR absorption bands for This compound based on its functional groups is presented below.

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| > 3000 | Aromatic C-H | Stretching |

| 2960-2850 | Aliphatic C-H (Cyclohexyl & tert-Butyl) | Stretching |

| ~1650 | Alkene C=C (Cyclohexene) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1465 | Methylene C-H (Cyclohexyl) | Bending (Scissoring) |

| ~1390 & ~1365 | tert-Butyl C-H | Bending (Rocking) |

| 900-675 | Aromatic C-H | Out-of-plane Bending |

This table provides a foundational understanding of the infrared spectroscopic features of This compound , directly linking its molecular structure to its spectral data.

Mechanistic Studies of Transformations Involving 1 Phenyl 4 Tert Butyl 1 Cyclohexene

Elucidation of Reaction Pathways and Energy Landscapes

The transformations of 1-Phenyl-4-tert-butyl-1-cyclohexene can proceed through various reaction pathways, including hydrogenation, oxidation, and isomerization, each characterized by a unique energy landscape. The energy landscape, a conceptual map of the potential energy of the system as a function of the geometric coordinates of the atoms, dictates the feasibility and preferred course of a reaction.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed during a chemical reaction that are not the final products. Their identification and characterization provide direct evidence for a proposed reaction mechanism. In transformations involving this compound, various intermediates can be envisaged depending on the reaction conditions.

In radical-mediated reactions, such as certain oxidations, cyclohexenyl, cyclohexenyl alkoxyl, and cyclohexenyl peroxyl radicals are key intermediates. researchgate.net The presence of the phenyl group in this compound can stabilize adjacent radical centers through resonance, potentially influencing the lifetime and subsequent reactions of these intermediates. Spectroscopic techniques, such as electron paramagnetic resonance (EPR), are powerful tools for detecting and characterizing radical intermediates.

In ionic reactions, such as acid-catalyzed isomerization or electrophilic additions, carbocationic intermediates would be central to the mechanism. The stability of these carbocations is significantly influenced by the substituents on the cyclohexene (B86901) ring. The phenyl group can stabilize a positive charge on the adjacent carbon through resonance, while the bulky tert-butyl group can exert steric and electronic effects.

Transition State Analysis and Reaction Coordinate Determination

The transition state is the highest energy point along the reaction coordinate, representing the critical configuration that must be overcome for reactants to be converted into products. The analysis of the transition state structure provides deep insights into the factors that control the reaction rate and selectivity.

For concerted reactions, such as the epoxidation of an alkene with a peroxy acid, the transition state involves the simultaneous formation and breaking of several bonds. rsc.org In the case of this compound, the stereochemistry of the resulting epoxide would be dictated by the approach of the peroxy acid to the double bond, which is influenced by the steric hindrance of the tert-butyl and phenyl groups. Computational chemistry plays a pivotal role in modeling these transition states and determining the reaction coordinate, which is the path of steepest descent from the transition state to the products. mdpi.com

Kinetic Studies of Reaction Rates and Rate-Determining Steps

The rate of a reaction involving this compound can be followed by monitoring the disappearance of the reactant or the appearance of a product over time using techniques like gas chromatography (GC) or spectroscopy. For example, in the catalytic hydrogenation of alkenes, the rate is often dependent on the concentrations of the alkene, hydrogen, and the catalyst.

The concept of kinetic versus thermodynamic control is also pertinent. researchgate.netlibretexts.org Under kinetic control (lower temperatures, short reaction times), the product that is formed fastest (lowest activation energy) will predominate. researchgate.net Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major one. researchgate.net The specific conditions can therefore be used to selectively favor one product over another in reactions of this compound that can lead to multiple products.

Influence of Catalysis on Reaction Mechanisms

Catalysts accelerate chemical reactions without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. The mechanism of a catalyzed reaction is fundamentally different from the uncatalyzed one.

In the context of this compound, catalysis is crucial for many important transformations. For instance, hydrogenation of the double bond typically requires a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst. The stereochemical outcome of such hydrogenations can be highly dependent on the catalyst system used. For example, studies on the hydrogenation of 4-t-butylmethylenecyclohexane, a structurally similar compound, have shown that different catalysts can lead to different ratios of cis and trans products, highlighting the role of the catalyst in directing the stereochemistry of the reaction. rsc.org

Similarly, in oxidation reactions, the choice of catalyst can dramatically influence the product distribution. For instance, certain metal-based catalysts might favor allylic oxidation, while others might promote epoxidation of the double bond. rsc.org DFT calculations on catalyst-substrate interactions can help elucidate the mechanistic details of how catalysts influence reaction pathways and selectivity. rsc.org

Theoretical and Computational Chemistry Studies

Synthesis and Reactivity of Derivatives and Analogues

Synthesis and Characterization of Substituted 1-Phenyl-4-tert-butylcyclohexane Derivatives

The synthesis of derivatives of the 1-phenyl-4-tert-butylcyclohexane scaffold allows for the introduction of various functional groups, leading to a diverse range of chemical properties and potential applications. A common precursor for many of these derivatives is 4-tert-butylcyclohexanone (B146137). nih.gov

One area of significant research has been the preparation and stereochemical characterization of diastereoisomeric 1-phenyl-4-tert-butylcyclohexene oxides and their corresponding 1,2-diols. globalauthorid.com These syntheses often involve the epoxidation of 1-phenyl-4-tert-butyl-1-cyclohexene, followed by hydrolysis to the diol. The stereochemistry of the resulting products is highly dependent on the reaction conditions and the reagents used.

Another class of derivatives includes substituted p-tert-butylcalix[n]arenes. These macrocyclic compounds are synthesized from p-tert-butylphenol and formaldehyde (B43269) and can be functionalized to create complex host-guest systems. For instance, a p-tert-butylcalix psu.eduarene derivative has been synthesized and characterized, revealing its ability to form inclusion compounds with solvent molecules. mdpi.com Similarly, new types of calix sigmaaldrich.com-bis-crowns, such as p-tert-butylcalix sigmaaldrich.com-1,4-crown-4-2,6-crown-5, have been prepared and their conformational properties studied. researchgate.net

The synthesis of 4-tert-butyl-1-phenylcyclohexanol (B96156) is another important transformation. sigmaaldrich.comnih.gov This can be achieved through the reaction of a phenyl Grignard reagent with 4-tert-butylcyclohexanone. The resulting alcohol can exist as cis and trans isomers, which can be separated and characterized.

Furthermore, derivatives incorporating other heterocyclic rings have been synthesized. For example, 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols have been prepared from the corresponding ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol. doaj.org

Table 1: Selected Synthesized Derivatives of 1-Phenyl-4-tert-butylcyclohexane

| Derivative Name | Starting Material | Key Reagents/Conditions | Reference |

| 1-Phenyl-4-tert-butylcyclohexene oxides | This compound | Peroxy acids | globalauthorid.com |

| 1-Phenyl-4-tert-butylcyclohexane-1,2-diols | 1-Phenyl-4-tert-butylcyclohexene oxide | Acid or base-catalyzed hydrolysis | globalauthorid.com |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | 4-tert-butylcyclohexanone | Organic synthesis reactions | nih.gov |

| 5,11,17,23-tetra-tert-butyl-25,27-di[acidcarbamothioic-n-ethoxy-methyl-ester]-26,28-dihydroxy calix psu.eduarene | p-tert-butylcalix psu.eduarene | Bromoacetonitrile, LiAlH4, thiophosgene | mdpi.com |

| 4-tert-butyl-1-phenylcyclohexanol | 4-tert-butylcyclohexanone | Phenylmagnesium bromide | sigmaaldrich.comnih.gov |

| 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols | 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol ylidene derivatives | --- | doaj.org |

| p-tert-butylcalix sigmaaldrich.com-1,4-crown-4-2,6-crown-5 | p-tert-butylcalix sigmaaldrich.comarene | Triethyleneglycol ditosylate | researchgate.net |

Exploration of Reactivity Profiles for Related Analogues

The reactivity of analogues of this compound is significantly influenced by the nature and position of substituents. For instance, the ene reaction of syn- and anti-1-(4-tert-butylcyclohexylidene)-4-tert-butylcyclohexane with various enophiles like singlet oxygen and diethyl azodicarboxylate has been investigated. psu.edu These reactions are not stereospecific, suggesting the formation of an intermediate adduct that can undergo conformational changes before the final hydrogen transfer. psu.edu The allylic hydroperoxides formed from the reaction with singlet oxygen can further react with triplet oxygen to yield allylic dihydroperoxides. psu.edu

The reactivity of triazole-based analogues has also been explored. A novel 4-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-1,2,4-triazole-3,5-dione was synthesized and its bioconjugation with tyrosine residues was studied. mdpi.com The electronic effects of substituents on the phenyl ring of the PTAD derivatives were found to significantly impact their hydrolytic stability and reactivity. mdpi.com Electron-deficient PTAD derivatives, which are prone to hydrolysis in aqueous media, were successfully conjugated to tyrosine in an organic solvent using HFIP as a catalyst. mdpi.com

Stereochemical Implications in Derivative Synthesis and Transformations

The rigid chair-like conformation imposed by the tert-butyl group on the cyclohexane (B81311) ring has profound stereochemical implications in the synthesis and transformation of its derivatives. This is particularly evident in addition reactions to the double bond of this compound and its analogues.

The stereoselectivity of ene reactions of 1-(4-tert-butylcyclohexylidene)-4-tert-butylcyclohexane provides a clear example. psu.edu The approach of the enophile can occur from either the axial or equatorial face of the molecule, leading to a mixture of diastereomeric products. psu.edu The observed product ratios suggest a model where an intermediate is formed, allowing for conformational adjustments before the final stereodetermining step. psu.edu

In the synthesis of 1-phenyl-4-tert-butylcyclohexene oxides and the subsequent diols, the stereochemistry of the starting alkene and the reaction conditions dictate the stereochemical outcome. globalauthorid.com The epoxidation of the double bond can occur from either the syn or anti face relative to the substituents, leading to the formation of diastereomeric epoxides. The subsequent ring-opening of these epoxides is also stereospecific, following the Fürst-Plattner rule (trans-diaxial opening), which further defines the stereochemistry of the resulting diols.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1-Phenyl-4-tert-butyl-1-cyclohexene, research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Future advancements are centered on atom-economical and energy-efficient processes.

One promising avenue is the application of visible-light photoredox catalysis . This technique utilizes light energy to drive chemical reactions under mild conditions. For the synthesis of substituted cyclohexenes, this could involve the dehydrogenative coupling of a suitable cyclohexene (B86901) precursor with a phenyl-group donor. The use of an appropriate photocatalyst, such as an iridium or ruthenium complex, can enable the formation of the carbon-carbon bond with high efficiency, often at room temperature, thereby reducing the energy consumption associated with traditional thermal methods.

Another key area of development is the refinement of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This powerful bond-forming reaction can be envisioned for the synthesis of this compound by coupling a derivative of 4-tert-butylcyclohexene (B1265666) (e.g., a boronic acid or ester) with a phenyl halide. Research in this area is focused on developing more active and stable palladium catalysts, including those based on palladium nanoparticles or supported catalysts, which allow for lower catalyst loadings and easier separation and recycling, thus enhancing the sustainability of the process.

Future research will likely explore the use of flow chemistry and microwave-assisted synthesis to intensify these processes, leading to higher yields, shorter reaction times, and improved safety profiles.

Application of Advanced Catalytic Systems for Highly Selective Reactions

The stereochemistry of the cyclohexene ring and its substituents is of great interest, and the development of catalytic systems that can control the outcome of reactions is a significant research focus. The presence of the bulky tert-butyl group in this compound provides a powerful tool for studying and directing the stereoselectivity of reactions at the double bond.

Advanced catalytic systems are being explored for reactions such as asymmetric hydrogenation . The hydrogenation of the double bond in this compound can lead to the formation of two diastereomers of 1-phenyl-4-tert-butylcyclohexane (cis and trans). The use of chiral catalysts, particularly those based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands, can favor the formation of one diastereomer over the other with high enantioselectivity. Research is ongoing to design catalysts that offer even greater control over the stereochemical outcome.

Beyond hydrogenation, ruthenium-based metathesis catalysts could be employed in ring-closing metathesis reactions to synthesize the cyclohexene ring itself from a suitably designed diene precursor. The selectivity of these catalysts can be tuned to favor the formation of the desired substituted cyclohexene.

The table below summarizes some of the advanced catalytic systems and their potential applications in reactions involving this compound.

| Catalytic System | Reaction Type | Potential Outcome |

| Visible-Light Photoredox Catalysts (e.g., Ir or Ru complexes) | Dehydrogenative Coupling | Sustainable synthesis of the target compound |

| Palladium-based Catalysts (e.g., Pd nanoparticles) | Suzuki-Miyaura Coupling | Efficient C-C bond formation for synthesis |

| Chiral Ru, Rh, or Ir Complexes | Asymmetric Hydrogenation | Stereoselective synthesis of substituted cyclohexanes |

| Ruthenium Metathesis Catalysts | Ring-Closing Metathesis | Controlled synthesis of the cyclohexene ring |

Integration of Cutting-Edge Spectroscopic and Computational Methodologies

A deep understanding of the structure, conformation, and reactivity of this compound relies on the synergy between advanced analytical techniques and computational chemistry. The tert-butyl group acts as a conformational lock, influencing the geometry of the cyclohexene ring.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed insights into the spatial relationships between protons in the molecule. This data is invaluable for determining the preferred conformation of the cyclohexene ring and the orientation of the phenyl and tert-butyl substituents.

Computational methodologies , particularly Density Functional Theory (DFT), are being used to complement experimental data. DFT calculations can be used to model the potential energy surface of the molecule, predict the relative energies of different conformations, and calculate theoretical NMR chemical shifts and coupling constants. The comparison of experimental and computed data allows for a more robust assignment of the molecular structure and a deeper understanding of the factors governing its conformation.

The integration of these techniques is also crucial for elucidating reaction mechanisms. For instance, by combining kinetic studies with in-situ spectroscopic monitoring and DFT modeling of transition states, researchers can gain a comprehensive picture of how a catalytic reaction proceeds, leading to the rational design of more efficient and selective catalysts.

The following table provides a summary of the spectroscopic data available for this compound.

| Spectroscopic Technique | Data Type | Reference |

| 13C NMR | 1D Spectrum | Available from chemical databases |

| GC-MS | Mass Spectrum | Available from chemical databases |

| IR | Vapor Phase Spectrum | Available from chemical databases |

Potential Applications in Materials Science and Industrial Chemical Processes (Excluding Medicinal Applications)

While much of the research on this compound has been fundamental in nature, its structural motifs suggest potential applications in materials science and as an intermediate in industrial chemical processes.

In materials science , the rigid and bulky structure of the 4-tert-butylcyclohexyl group, combined with the aromatic phenyl ring, makes this compound and its derivatives interesting building blocks for advanced materials. For example, derivatives of 1-phenyl-4-tert-butylcyclohexane could be explored as components of liquid crystals . The rigid core structure is a common feature in liquid crystalline materials, and by introducing appropriate functional groups, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.

In the realm of polymer chemistry , while not a primary monomer for high-volume plastics, this compound could be investigated as a comonomer in the synthesis of specialty polymers. Its incorporation could impart specific properties such as increased thermal stability, altered refractive index, or modified mechanical properties to the resulting polymer chain. It could also potentially serve as a chain transfer agent in certain polymerization reactions, allowing for control over the molecular weight of the polymer.

In industrial chemical processes , this compound can serve as a key intermediate for the synthesis of more complex molecules. The double bond and the phenyl ring offer multiple sites for functionalization, making it a versatile starting material for the production of fine chemicals, fragrances, and other specialty chemical products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenyl-4-tert-butyl-1-cyclohexene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of 1-Phenyl-1-cyclohexene using tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃). Purification is critical; fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) combined with GC-MS monitoring is advised to isolate the product from isomers like 4-Phenyl-1-cyclohexene . For purity validation, use NMR (¹H and ¹³C) to confirm substitution patterns and tert-butyl group integration .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the tert-butyl moiety .

- XRD : Resolve conformational ambiguities (e.g., chair vs. boat cyclohexene rings) by comparing experimental data with computational models .

- High-resolution MS : Confirm molecular formula (C₁₆H₂₀) and rule out contaminants like chlorinated byproducts .

Q. How does the compound’s stability vary under different experimental storage conditions?

- Methodological Answer : Thermal stability is moderate (flash point ~100°C, closed cup), but oxidative degradation is a concern. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolysis. Monitor decomposition via HPLC with UV detection (λ = 254 nm) over 30-day intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., density, boiling point)?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For example, density values (e.g., 0.994 g/mL at 25°C ) should be cross-validated using pycnometry and differential scanning calorimetry (DSC). Compare results with structurally analogous compounds like 1-tert-butyl-cyclohexane to identify systematic errors .

Q. What computational strategies are suitable for modeling the compound’s electronic and steric effects?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare with XRD data to validate torsional angles and substituent orientations . For steric effects, calculate Connolly surface areas to quantify tert-butyl group bulkiness .

Q. What mechanistic insights explain its reactivity in radical-mediated reactions?

- Methodological Answer : The cyclohexene ring and tert-butyl group influence radical stability. Use EPR spectroscopy to detect transient intermediates (e.g., cyclohexenyl radicals). Kinetic studies under varying initiator concentrations (e.g., AIBN) can distinguish between chain-propagation and termination pathways .

Q. How does cross-reactivity with halogenated reagents impact synthetic scalability?

- Methodological Answer : The phenyl group may undergo electrophilic substitution with halogens (e.g., Cl₂, Br₂). To minimize side reactions, employ controlled reaction temperatures (<0°C) and stoichiometric scavengers (e.g., Na₂S₂O₃). Compare reactivity profiles with 1-CHLORO-4-(1-CHLOROETHENYL)-CYCLOHEXENE using Hammett σ⁺ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。